(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Triazoles
Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms. They are often used in medicinal chemistry due to their diverse biological activities. They can act as inhibitors for various enzymes, and can have antimicrobial, antiviral, and anti-inflammatory properties .
Alcohols
The compound also contains a hydroxymethyl group, which is characteristic of alcohols. Alcohols are known to participate in a wide variety of chemical reactions, and their reactivity can be influenced by the structure of the alcohol itself and the conditions under which the reaction occurs .
Cyclohexylmethyl
This is a common structural motif in organic chemistry, consisting of a cyclohexane ring attached to a methyl group. Compounds containing this group can exhibit a range of properties depending on the other functional groups present in the molecule .
Biological Activity
(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol is a member of the 1,2,3-triazole class of compounds, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly due to its unique structural features that allow for interaction with biological targets.
The chemical formula of this compound is with a molecular weight of 181.24 g/mol. Its structural representation includes a cyclohexyl group attached to the triazole ring and a hydroxymethyl group at the fourth position.
Property | Value |
---|---|
Chemical Formula | |
Molecular Weight | 181.24 g/mol |
IUPAC Name | This compound |
PubChem CID | 62401654 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways within cells. Its mechanism can involve:
- Enzyme Inhibition : By binding to the active site of enzymes, it can prevent substrate access and inhibit enzymatic reactions.
- Receptor Interaction : It may bind to cellular receptors, triggering downstream signaling cascades that affect cell behavior.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Significant inhibition |
Escherichia coli | Moderate inhibition |
Candida albicans | Effective antifungal activity |
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. For instance, it has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231:
- Mechanism : Induction of apoptosis and cell cycle arrest in the G2/M phase.
- IC50 Values : Comparable to known chemotherapeutic agents.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
-
Study on Antiproliferative Effects :
- Objective : To evaluate the compound's effect on breast cancer cells.
- Findings : The compound exhibited an IC50 value of approximately 52 nM against MCF-7 cells, indicating potent antiproliferative activity.
-
Mechanistic Investigation :
- Objective : To elucidate the mechanism behind its anticancer effects.
- Findings : The compound was found to disrupt tubulin polymerization, leading to mitotic catastrophe in treated cells.
Properties
IUPAC Name |
[1-(cyclohexylmethyl)triazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h7,9,14H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXHLSIKYLWXAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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